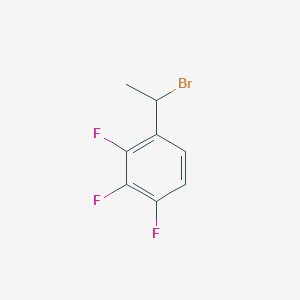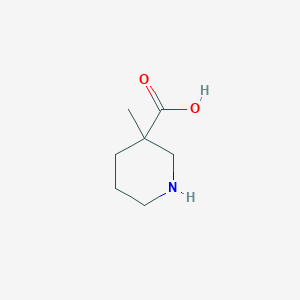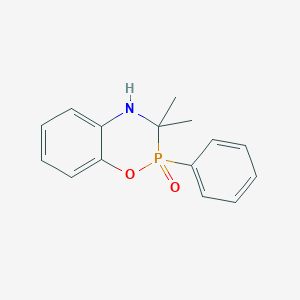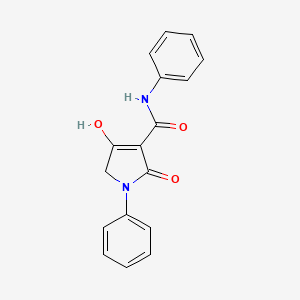
1-(1-Bromoethyl)-2,3,4-trifluorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Bromoethyl)-2,3,4-trifluorobenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons It features a benzene ring substituted with a bromoethyl group and three fluorine atoms
作用機序
Target of Action
Similar compounds, such as benzylic halides, are known to undergo reactions at the benzylic position . The benzylic position is the carbon atom next to the aromatic ring, which in this case is the benzene ring .
Mode of Action
The mode of action of 1-(1-Bromoethyl)-2,3,4-trifluorobenzene is likely to involve nucleophilic substitution or free radical reactions at the benzylic position . In these reactions, a nucleophile or a free radical species interacts with the benzylic carbon, leading to the substitution of the bromine atom . The exact mode of action can depend on various factors, including the nature of the nucleophile or radical and the reaction conditions .
Biochemical Pathways
Reactions at the benzylic position, such as those likely to be involved in the action of this compound, can lead to the formation of various products, including different types of alkenes . These products can potentially affect various biochemical pathways, depending on their specific structures and properties .
Pharmacokinetics
The compound’s molecular weight is 185061 , which could influence its pharmacokinetic properties. For instance, compounds with a lower molecular weight are generally more easily absorbed and distributed in the body.
Result of Action
The compound’s potential to undergo reactions at the benzylic position suggests that it could interact with various biological molecules, potentially leading to various cellular effects .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Bromoethyl)-2,3,4-trifluorobenzene typically involves the bromination of 2,3,4-trifluorotoluene. The reaction is carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions include maintaining a controlled temperature and ensuring an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common practices to achieve high-quality products .
化学反応の分析
Types of Reactions
1-(1-Bromoethyl)-2,3,4-trifluorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as amines, alcohols, and thiols under appropriate conditions.
Reduction: Reduction of the bromoethyl group can be achieved using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium cyanide, sodium methoxide, and other strong nucleophiles in polar aprotic solvents.
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Major Products
Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.
Oxidation: Ketones or carboxylic acids.
Reduction: Ethyl-substituted benzene derivatives.
科学的研究の応用
1-(1-Bromoethyl)-2,3,4-trifluorobenzene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is utilized in the development of advanced materials with specific electronic and optical properties.
Pharmaceuticals: It serves as a building block in the synthesis of potential pharmaceutical agents.
類似化合物との比較
Similar Compounds
- 1-Bromo-2,3,4-trifluorobenzene
- 1-(1-Bromoethyl)-4-fluorobenzene
- 1-(1-Bromoethyl)-2,4-difluorobenzene
Uniqueness
1-(1-Bromoethyl)-2,3,4-trifluorobenzene is unique due to the presence of both bromoethyl and trifluoromethyl groups, which impart distinct chemical properties. The combination of these substituents enhances the compound’s reactivity and stability, making it a valuable intermediate in various chemical processes .
特性
IUPAC Name |
1-(1-bromoethyl)-2,3,4-trifluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3/c1-4(9)5-2-3-6(10)8(12)7(5)11/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMTCCHAQLOEYBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C(=C(C=C1)F)F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6,6-Dimethoxy-3-(propan-2-yl)-2-azaspiro[3.3]heptan-1-one](/img/structure/B3001759.png)
![3-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzenesulfonamide](/img/structure/B3001760.png)
![N-(3,4-dimethoxyphenethyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B3001762.png)
![benzo[b]thiophen-2-yl((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B3001764.png)


![tert-butyl (1S,4S)-5-(chlorosulfonyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B3001770.png)


![ethyl 4-({5-[(4-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine-1-carboxylate](/img/structure/B3001774.png)

